molecular formula C15H18N4 B7845194 3-(6-Piperidino-3-pyridazinyl)aniline

3-(6-Piperidino-3-pyridazinyl)aniline

Cat. No.: B7845194
M. Wt: 254.33 g/mol
InChI Key: HLQSSDQEBXOPNB-UHFFFAOYSA-N
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Description

3-(6-Piperidino-3-pyridazinyl)aniline is a heterocyclic aromatic compound featuring an aniline core linked to a pyridazine ring substituted with a piperidine group at the 6-position. Its molecular formula is C₁₅H₁₉N₅, with a molecular weight of 269.35 g/mol.

Synthesis typically involves multi-step reactions, such as nucleophilic substitution on a chloropyridazine intermediate with piperidine, followed by coupling to an aniline derivative. Purification methods like HPLC are standard, as noted in analogous protocols .

Properties

IUPAC Name

3-(6-piperidin-1-ylpyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-13-6-4-5-12(11-13)14-7-8-15(18-17-14)19-9-2-1-3-10-19/h4-8,11H,1-3,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSSDQEBXOPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include halogenated pyrimidine/aniline derivatives and related piperidine-substituted heterocycles. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) HPLC Retention Time (min) Key Substituents
3-(6-Piperidino-3-pyridazinyl)aniline C₁₅H₁₉N₅ 269.35 Not reported Pyridazine, piperidine, aniline
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (from ) C₁₀H₇Cl₂N₃ 244.09 0.75 (Condition SQD-FA05) Pyrimidine, chloro, aniline
Hypothetical: 3-(6-Morpholino-3-pyridazinyl)aniline C₁₄H₁₇N₅O 283.33 ~1.2 (estimated) Pyridazine, morpholine, aniline

Key Observations:

  • Electronic Effects: The pyridazine core in this compound has two adjacent nitrogen atoms, enhancing electron deficiency compared to pyrimidine derivatives (e.g., the chlorinated analog in ). This may increase reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
  • HPLC Behavior : The chlorinated pyrimidine analog in exhibits a short retention time (0.75 min), suggesting high polarity. The piperidine analog’s retention time is likely longer due to increased hydrophobicity, though experimental data is lacking .

Pharmacological Implications (Inferred)

  • Target Binding : Piperidine’s basic nitrogen may enhance interactions with acidic residues in enzyme active sites, contrasting with chloro groups’ steric and electronic effects.
  • Metabolic Stability : Piperidine derivatives often exhibit improved metabolic stability over chlorinated analogs due to reduced susceptibility to oxidative dehalogenation.

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